![molecular formula C17H28N4O3 B5542032 ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate
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Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-component cyclo condensation reactions. For instance, Rajkumar et al. (2014) achieved the synthesis of novel piperazine derivatives through a four-component cyclocondensation using specific catalysts in ethanol, demonstrating a method that could potentially be adapted for the synthesis of ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through X-ray crystallography, providing insights into their conformation. For example, Faizi et al. (2016) detailed the crystal structure of a related piperazine derivative, highlighting the chair conformation of the piperazine ring and its dihedral angles with adjacent groups (Faizi, Ahmad, & Golenya, 2016). This information is crucial for understanding the structural characteristics and behavior of ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate.
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives has been studied in various contexts. Ishii et al. (1997) reported a novel carbonylation reaction involving piperazine rings, which could be relevant to the chemical reactions of ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, with the structure confirmed by X-ray analysis (Ledenyova et al., 2018).
- An efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing a useful method for preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Biological Screening and Activities
- A series of compounds related to ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole were designed and screened for their in vitro activities against Mycobacterium tuberculosis DNA GyrB ATPase, showcasing significant inhibition and potential as antitubercular agents (Reddy et al., 2014).
- Thiazole-aminopiperidine hybrid analogues were synthesized and evaluated for their in vitro activities against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, revealing promising compounds with significant antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).
Structural and Mechanistic Studies
- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, highlighting the conformation of the piperazine ring and providing insights into the molecular structure (Faizi et al., 2016).
- A novel Rhodium-catalyzed reaction involving N-(2-pyridinyl)piperazines with CO and ethylene demonstrated a unique carbonylation at a C−H bond in the piperazine ring, offering a new pathway for the synthesis of complex molecules (Ishii et al., 1997).
properties
IUPAC Name |
ethyl 4-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-21-15(12-14(18-21)11-13(3)4)16(22)19-7-9-20(10-8-19)17(23)24-6-2/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOUWPTBMIMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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